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Compound of Interest

Compound Name:
3,5-dibromo-N,N-dimethylpyrazin-

2-amine

Cat. No.: B1315517 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3,5-dibromo-N,N-dimethylpyrazin-2-
amine, a valuable building block in medicinal chemistry and materials science. The synthesis is

a two-step process commencing with the dibromination of 2-aminopyrazine to yield the key

intermediate, 2-amino-3,5-dibromopyrazine. This intermediate subsequently undergoes N,N-

dimethylation to afford the final product. This guide provides detailed experimental protocols

and summarizes key quantitative data for each step.

Synthetic Pathway Overview
The overall synthetic scheme involves two sequential reactions:

Bromination: 2-Aminopyrazine is treated with a brominating agent to install two bromine

atoms on the pyrazine ring.

N,N-Dimethylation: The resulting 2-amino-3,5-dibromopyrazine is then dimethylated at the

amino group to yield the target compound.
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Caption: Overall synthetic pathway for 3,5-dibromo-N,N-dimethylpyrazin-2-amine.

Step 1: Synthesis of 2-Amino-3,5-dibromopyrazine
The initial step focuses on the efficient synthesis of the crucial intermediate, 2-amino-3,5-

dibromopyrazine. The most common and high-yielding method involves the bromination of 2-

aminopyrazine.

Experimental Protocol: Bromination of 2-Aminopyrazine
A robust method for the synthesis of 2-amino-3,5-dibromopyrazine involves the use of N-

bromosuccinimide (NBS) as the brominating agent in a mixed solvent system. This method has

been reported to achieve high yields, often exceeding 90%[1].

Materials:

2-Aminopyrazine

N-Bromosuccinimide (NBS)

Dimethyl sulfoxide (DMSO)

Water

Procedure:

Dissolve 2-aminopyrazine in a mixture of dimethyl sulfoxide (DMSO) and water.

Cool the solution in an ice bath.

Slowly add N-bromosuccinimide (NBS) portion-wise to the cooled solution while maintaining

the temperature.

After the addition is complete, allow the reaction mixture to stir at room temperature for

several hours until the reaction is complete (monitored by TLC or LC-MS).

Upon completion, pour the reaction mixture into ice water to precipitate the product.
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Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford 2-

amino-3,5-dibromopyrazine.

Quantitative Data for Bromination
Parameter Value Reference

Starting Material 2-Aminopyrazine [1]

Brominating Agent N-Bromosuccinimide (NBS) [1]

Solvent DMSO/Water [1]

Yield >90% [1]

Step 2: Synthesis of 3,5-dibromo-N,N-
dimethylpyrazin-2-amine
The final step in the synthesis is the N,N-dimethylation of 2-amino-3,5-dibromopyrazine. While

a direct, high-yield protocol for this specific transformation is not readily available in the

literature, a reductive amination approach, analogous to the synthesis of similar N,N-

dimethylaminopyridines, can be employed. This method utilizes formaldehyde as the source of

the methyl groups and a mild reducing agent such as sodium triacetoxyborohydride.

Experimental Protocol: N,N-Dimethylation via Reductive
Amination
This proposed protocol is based on the successful N,N-dimethylation of a structurally similar

aminobromopyridine[2] and general principles of reductive amination[3][4][5].

Materials:

2-Amino-3,5-dibromopyrazine

Aqueous Formaldehyde (37 wt. % in H₂O)

Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Acetic Acid
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1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

To a solution of 2-amino-3,5-dibromopyrazine in a suitable solvent such as 1,2-

dichloroethane (DCE) or tetrahydrofuran (THF), add aqueous formaldehyde.

Add a catalytic amount of glacial acetic acid to the mixture.

Stir the reaction mixture at room temperature for a period to allow for the formation of the

intermediate iminium ion.

Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) in portions to the reaction mixture.

Continue stirring at room temperature until the reaction is complete (monitored by TLC or

LC-MS).

Quench the reaction by the slow addition of a saturated aqueous solution of sodium

bicarbonate.

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl

acetate).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or

magnesium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the

crude product.

Purify the crude product by column chromatography on silica gel to yield 3,5-dibromo-N,N-
dimethylpyrazin-2-amine.
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Quantitative Data for N,N-Dimethylation (Analogous
Reaction)
The following data is for the analogous synthesis of 5-bromo-3-dimethylaminopyridine and

should be considered as a starting point for optimization.

Parameter Value Reference

Starting Material 3-Amino-5-bromopyridine [2]

Reagents
Aqueous Formaldehyde,

Acetic Acid, NaBH(OAc)₃
[2]

Yield 23% [2]

It is important to note that the yield for the target pyrazine compound may differ and

optimization of reaction conditions (e.g., solvent, temperature, stoichiometry of reagents) is

likely necessary to achieve a higher yield.

Experimental Workflow Diagram
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Step 1: Bromination

Step 2: N,N-Dimethylation

Dissolve 2-Aminopyrazine
in DMSO/Water

Cool to 0°C

Add NBS

Stir at Room Temperature

Precipitate in Ice Water

Filter and Dry

2-Amino-3,5-dibromopyrazine

Dissolve Intermediate
in DCE/THF

Add Formaldehyde
and Acetic Acid

Stir for Iminium Formation

Add NaBH(OAc)3

Stir at Room Temperature

Quench with NaHCO3

Extract with Organic Solvent

Dry and Concentrate

Purify by Chromatography

3,5-dibromo-N,N-dimethylpyrazin-2-amine
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Caption: Detailed experimental workflow for the synthesis of 3,5-dibromo-N,N-
dimethylpyrazin-2-amine.

Conclusion
This technical guide outlines a two-step synthetic route to 3,5-dibromo-N,N-dimethylpyrazin-
2-amine. The synthesis of the key intermediate, 2-amino-3,5-dibromopyrazine, is a well-

established, high-yielding process. The subsequent N,N-dimethylation can be achieved via a

reductive amination protocol. While the provided protocol for the final step is based on a close

structural analog and may require optimization, it offers a solid foundation for researchers and

drug development professionals to produce this valuable compound for their synthetic

endeavors. Careful monitoring and purification are recommended to obtain the desired product

with high purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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